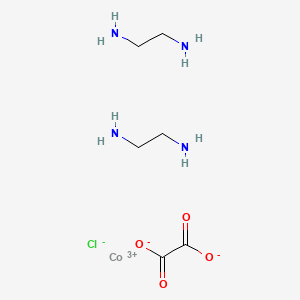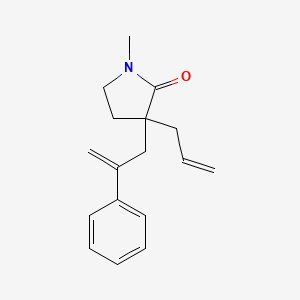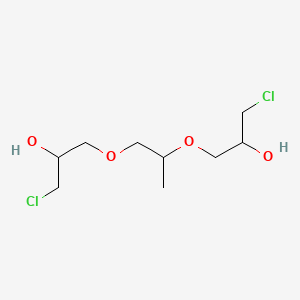
(-)-Bis(ethanediam8ine)(ethanedioato)cobalt chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Bis(ethanediamine)(ethanedioato)cobalt chloride: is a coordination compound that features cobalt as the central metal ion. This compound is part of a broader class of coordination complexes, which are characterized by a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The ligands in this compound include ethanediamine and ethanedioate, which coordinate with the cobalt ion, forming a stable complex.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride typically involves the reaction of cobalt salts with ethanediamine and ethanedioate under controlled conditions. One common method involves dissolving cobalt chloride in water, followed by the addition of ethanediamine and ethanedioate. The reaction mixture is then heated and stirred to facilitate the formation of the complex. The resulting product is isolated through crystallization and filtration .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated crystallization systems are often employed to optimize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride undergoes various chemical reactions, including:
Oxidation: The cobalt ion in the complex can undergo oxidation, changing its oxidation state and altering the properties of the compound.
Reduction: Similarly, the cobalt ion can be reduced, which can lead to changes in the coordination environment and reactivity.
Substitution: Ligand exchange reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrazine.
Substitution reagents: Ammonia, phosphines, other amines.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state cobalt complexes, while substitution reactions can yield new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride is used as a model compound to study coordination chemistry, ligand exchange reactions, and the electronic properties of metal complexes. It serves as a reference for understanding the behavior of similar coordination compounds .
Biology and Medicine: Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery and imaging .
Industry: In industry, (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride is used in catalysis, where it can facilitate various chemical reactions. Its stability and reactivity make it suitable for use in processes such as polymerization and oxidation .
Mecanismo De Acción
The mechanism of action of (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride involves the interaction of the cobalt ion with target molecules. The cobalt ion can undergo redox reactions, facilitating electron transfer processes. The ligands, ethanediamine and ethanedioate, stabilize the cobalt ion and influence its reactivity. The compound can interact with biological molecules, such as proteins and nucleic acids, through coordination bonds, affecting their structure and function .
Comparación Con Compuestos Similares
Tris(ethanediamine)cobalt(III) chloride: Another coordination compound with cobalt and ethanediamine ligands.
Cobalt-ammines: Compounds containing cobalt and ammonia ligands, such as CoCl36NH3, CoCl35NH3, and CoCl3*4NH3.
Uniqueness: (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride is unique due to the presence of both ethanediamine and ethanedioate ligands, which provide distinct electronic and steric properties. This combination of ligands results in specific reactivity and stability characteristics that differentiate it from other cobalt coordination compounds .
Propiedades
Número CAS |
17439-00-8 |
|---|---|
Fórmula molecular |
C6H16ClCoN4O4 |
Peso molecular |
302.60 g/mol |
Nombre IUPAC |
cobalt(3+);ethane-1,2-diamine;oxalate;chloride |
InChI |
InChI=1S/2C2H8N2.C2H2O4.ClH.Co/c2*3-1-2-4;3-1(4)2(5)6;;/h2*1-4H2;(H,3,4)(H,5,6);1H;/q;;;;+3/p-3 |
Clave InChI |
BHDNLKYCYAIMFT-UHFFFAOYSA-K |
SMILES canónico |
C(CN)N.C(CN)N.C(=O)(C(=O)[O-])[O-].[Cl-].[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-benzyl-5-benzylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14171747.png)
![N-(3-methylpyridin-2-yl)-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B14171753.png)
![2-Propenoic acid, 3-[4-(pentyloxy)phenyl]-, 4-nitrophenyl ester, (E)-](/img/structure/B14171760.png)

![2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B14171774.png)
![(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14171794.png)

![5,19-diphenyl-2,4,5,7,16,18,19,21,30,32-decaza-29,31-diazanidaheptacyclo[20.6.1.13,6.18,15.117,20.09,14.023,28]dotriaconta-1,3,6(32),7,9,11,13,15,17,20(30),21,23,25,27-tetradecaene;iron(2+)](/img/structure/B14171802.png)
![2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene](/img/structure/B14171814.png)
phosphane](/img/structure/B14171820.png)




